molecular formula C9H10F3N3O3 B3046464 1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1245808-55-2

1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3046464
CAS No.: 1245808-55-2
M. Wt: 265.19
InChI Key: AQLXGWRXASLIQL-UHFFFAOYSA-N
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Description

1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a pyrazole ring substituted with a trifluoromethyl group and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. Trifluoromethyl-containing compounds are known to have various biological activities .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the interesting properties of trifluoromethyl-containing compounds, this could be a fruitful area of study .

Preparation Methods

The synthesis of 1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the dimethylamino group: This can be done through nucleophilic substitution reactions using dimethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrazole derivatives.

Scientific Research Applications

1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-oxoethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Lacks the dimethylamino group, which may affect its reactivity and biological activity.

    1-[2-(dimethylamino)-2-oxoethyl]-3-methyl-1H-pyrazole-5-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, which may influence its chemical properties and applications.

    1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid group is positioned differently, which can affect its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(dimethylamino)-2-oxoethyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O3/c1-14(2)7(16)4-15-5(8(17)18)3-6(13-15)9(10,11)12/h3H,4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLXGWRXASLIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C(=CC(=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130937
Record name 1-[2-(Dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245808-55-2
Record name 1-[2-(Dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245808-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(dimethylcarbamoyl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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1-[2-(dimethylamino)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

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